molecular formula C7H14FN B12345608 2-(3-Fluorocyclopentyl)ethanamine

2-(3-Fluorocyclopentyl)ethanamine

Cat. No.: B12345608
M. Wt: 131.19 g/mol
InChI Key: DUCXHUJCNDEKHC-UHFFFAOYSA-N
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Description

2-(3-Fluorocyclopentyl)ethanamine is an organic compound with the molecular formula C7H14FN It is a fluorinated amine derivative, characterized by the presence of a fluorine atom on the cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorocyclopentyl)ethanamine typically involves the following steps:

    Fluorination of Cyclopentane: The initial step involves the selective fluorination of cyclopentane to introduce a fluorine atom at the desired position on the ring.

    Formation of Ethanamine: The fluorinated cyclopentane is then reacted with ethylamine under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclopentyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

2-(3-Fluorocyclopentyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclopentyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorocyclopentyl)ethanamine
  • 2-(3-Bromocyclopentyl)ethanamine
  • 2-(3-Methylcyclopentyl)ethanamine

Uniqueness

2-(3-Fluorocyclopentyl)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

2-(3-fluorocyclopentyl)ethanamine

InChI

InChI=1S/C7H14FN/c8-7-2-1-6(5-7)3-4-9/h6-7H,1-5,9H2

InChI Key

DUCXHUJCNDEKHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCN)F

Origin of Product

United States

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